2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
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Overview
Description
2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a novel compound with potential implications in various fields of research, including pharmaceuticals and biotechnology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an ethoxy group, and an acetamide moiety.
Preparation Methods
The synthesis of 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves several steps. One common method includes the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines . The reaction conditions typically involve the use of solvents like 1,4-dioxane and catalysts such as triethylamine under reflux .
Chemical Reactions Analysis
2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate . Major products formed from these reactions include phenoxy acids and various substituted pyrimidine carboxamides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to create libraries of novel synthetic analogues for medicinal chemistry . In biology and medicine, it is explored for its potential as a bioactive molecule with target selectivity . In the industry, it is used in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and increased three-dimensional coverage . This interaction can lead to different biological profiles depending on the stereochemistry of the molecule .
Comparison with Similar Compounds
2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The unique combination of the ethoxy group and acetamide moiety in this compound sets it apart from these similar compounds .
Properties
IUPAC Name |
2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-11-14(18)16-9-12-8-15(19)17(10-12)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYYYOMQIFLNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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